4-Decyl-4-methylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C15H32BrNO . This compound is known for its unique structure, which includes a morpholine ring substituted with a decyl and a methyl group. It is often used in various chemical and industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with decyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Decyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used include halides, cyanides, and thiolates.
Major Products Formed:
Oxidation: The major product is the N-oxide derivative of the morpholine ring.
Substitution: Depending on the nucleophile, products can include various substituted morpholinium salts.
Scientific Research Applications
4-Decyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is explored for its antimicrobial properties, making it a potential candidate for disinfectants and preservatives.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of 4-Decyl-4-methylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles enables it to encapsulate and transport hydrophobic molecules, which is useful in drug delivery systems .
Comparison with Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-(4-bromophenyl)-4-methylmorpholin-4-ium bromide
- 4-(9H-Fluoren-9-yl)-4-methylmorpholin-4-ium bromide
Comparison: 4-Decyl-4-methylmorpholin-4-ium bromide stands out due to its longer alkyl chain (decyl group), which enhances its surfactant properties compared to shorter alkyl chain analogs like 4-Ethyl-4-methylmorpholin-4-ium bromide. This makes it more effective in applications requiring strong surface activity, such as detergents and emulsifiers .
Properties
CAS No. |
32207-85-5 |
---|---|
Molecular Formula |
C15H32BrNO |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-decyl-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-16(2)12-14-17-15-13-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NBEAJQYAXOLWMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCOCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.